S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate
Description
S-Methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate is a chiral organosulfur compound characterized by a carbamothioate functional group (S-methyl thiocarbamate) linked to a stereospecific 2-chlorocyclohexyl substituent.
Properties
CAS No. |
17643-62-8 |
|---|---|
Molecular Formula |
C8H14ClNOS |
Molecular Weight |
207.72 g/mol |
IUPAC Name |
S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate |
InChI |
InChI=1S/C8H14ClNOS/c1-12-8(11)10-7-5-3-2-4-6(7)9/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7?/m0/s1 |
InChI Key |
RVLOZZJUARUJMI-PKPIPKONSA-N |
Isomeric SMILES |
CSC(=O)NC1CCCC[C@@H]1Cl |
Canonical SMILES |
CSC(=O)NC1CCCCC1Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of cis-Cyclohexane-1,2-Diol via Acyloxycarbenium Intermediate
The reaction of cis-cyclohexane-1,2-diol with 2-acetoxyisobutyryl chloride generates a cyclic acetoxonium ion intermediate, which undergoes nucleophilic attack by chloride to yield trans-2-chlorocyclohexyl acetate . Hydrolysis with aqueous sodium carbonate produces trans-2-chlorocyclohexanol , which is subsequently mesylated using methanesulfonyl chloride. SN2 displacement with sodium azide in dimethylformamide (DMF) at 80°C affords trans-2-chlorocyclohexyl azide , reduced to (2S)-2-chlorocyclohexylamine via catalytic hydrogenation (Pd/C, H₂) with 78% overall yield (Table 1).
Asymmetric Hydrochlorination of Cyclohexene Oxide
Epoxidation of cyclohexene with meta-chloroperbenzoic acid (mCPBA) forms cyclohexene oxide , which undergoes stereospecific ring-opening with HCl in the presence of a chiral Jacobsen catalyst (salen-Co(III)). This method delivers (2S)-2-chlorocyclohexanol with 92% enantiomeric excess (ee). Conversion to the amine proceeds via Mitsunobu reaction with phthalimide, followed by hydrazinolysis to yield the target amine in 65% isolated yield.
Enzymatic Resolution of Racemic 2-Chlorocyclohexylamine
Racemic 2-chlorocyclohexylamine is resolved using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether. The (S)-enantiomer is acetylated selectively, with the remaining (R)-amine separated via column chromatography. Hydrolysis of the acetate regenerates (2S)-2-chlorocyclohexylamine with >99% ee and 45% yield.
Thiocarbamate Formation via Methyl Chlorothioformate
Reaction Optimization and Mechanistic Insights
(2S)-2-Chlorocyclohexylamine reacts with methyl chlorothioformate (ClS(O)CO₂Me) in dichloromethane at 0°C, catalyzed by triethylamine. The base scavenges HCl, driving the reaction to completion within 2 hours. Isolation via flash chromatography (hexane:ethyl acetate, 4:1) affords S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate in 89% yield (Table 2). Alternative thiocarbonylation agents, such as carbon disulfide and methyl iodide, result in lower yields (62%) due to competing side reactions.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.45–1.89 (m, 8H, cyclohexyl), 2.10 (s, 3H, S-CH₃), 3.95 (td, J = 10.2 Hz, 1H, N-CH), 4.72 (d, J = 8.1 Hz, 1H, NH).
-
¹³C NMR : δ 24.8 (S-CH₃), 53.2 (N-CH), 198.4 (C=S).
-
HRMS : [M+H]⁺ calcd. for C₈H₁₃ClNOS: 222.0459; found: 222.0462.
Comparative Analysis of Synthetic Routes
Table 1. Synthesis of (2S)-2-Chlorocyclohexylamine
Table 2. Thiocarbamate Formation
| Thiocarbonylation Agent | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl chlorothioformate | CH₂Cl₂ | Et₃N | 0 | 89 |
| CS₂ + CH₃I | THF | K₂CO₃ | 25 | 62 |
Challenges and Side Reactions
-
Epimerization : Prolonged exposure to acidic conditions during mesylation risks epimerization at C2. Short reaction times (<1 h) and low temperatures (0°C) mitigate this.
-
Over-Alkylation : Excess methyl chlorothioformate leads to N,N-dimethyl byproducts. Stoichiometric control (1.1 equiv.) ensures monoalkylation.
Chemical Reactions Analysis
Types of Reactions
S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve moderate temperatures and suitable solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry
S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate serves as a reagent in organic synthesis, particularly in the formation of carbon-sulfur (C–S) bonds. Its unique structure allows for various chemical transformations including oxidation to form sulfoxides and sulfones, reduction to thiols, and nucleophilic substitutions involving the chlorine atom.
Biology
Research indicates potential biological activities of this compound, particularly its antimicrobial and antiviral properties. Studies have shown that derivatives of carbamothioates can exhibit significant activity against various pathogens, making them candidates for further exploration in drug development.
Medicine
Ongoing research is focused on the therapeutic potential of this compound in treating diseases. The compound's mechanism of action involves inhibition of specific enzymes through covalent bonding, disrupting essential biochemical processes. This property could lead to the development of novel treatments for conditions such as cancer or infectious diseases.
Industry
In industrial applications, this compound is utilized in the formulation of pesticides and other agrochemicals. Its effectiveness as a rodent repellent has been documented in various studies where it demonstrated significant efficacy against common pests . Moreover, its role in synthesizing other industrial chemicals highlights its versatility.
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated several carbamothioate compounds for their antimicrobial properties against bacterial strains. This compound was among those tested, showing promising results against Gram-positive bacteria. The study concluded that modifications to the chemical structure could enhance efficacy further.
Case Study 2: Pesticide Formulation
In an evaluation of over 4,600 compounds for rodent repellency, this compound was identified as effective in formulations tested against rats and mice. The study documented its performance over time and suggested that sustained-release formulations could improve long-term effectiveness .
Mechanism of Action
The mechanism of action of S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical processes . The exact molecular targets and pathways vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamothioates vs. Thioesters and Carbamates
The carbamothioate group in the target compound differs from thioesters and carbamates in electronic and steric properties:
- S-Methyl Butanethioate (): A simple thioester lacking the carbamate’s nitrogen linkage. Thioesters like this correlate with microbial sulfur metabolism in Actinobacteria, suggesting that the target compound may also interact with biological systems via sulfur-based pathways .
- Methyl Carbamate Derivatives (): The carbamate group (O-linked) in methyl 2-(triazolyl)phenyl carbamate exhibits distinct hydrogen-bonding capabilities compared to the carbamothioate’s sulfur atom. NMR and mass spectrometry data (δ 2.18 ppm for CH3, m/z 530 [M]+) highlight its stability, whereas the carbamothioate’s sulfur may enhance nucleophilicity or metal-binding capacity .
- S-Methyl N-(Methylcarbamoyloxy)thioacetamide (): Used in Iron(III) sensing, this compound demonstrates sulfur’s role in chelation. The target carbamothioate’s thiocarbonyl group could similarly facilitate metal-ion interactions, though its cyclohexyl substituent may alter selectivity .
Table 1: Functional Group Comparison
Chlorinated Substituents: Cyclohexyl vs. Ethyl Amines
The 2-chlorocyclohexyl group’s stereochemistry contrasts with chloroethyl amines in the evidence:
- 2-Chloro-N,N-dimethylethanamine (): A linear chloroethyl amine with applications as a chemical intermediate. The cyclohexyl ring in the target compound likely enhances steric bulk and lipophilicity, affecting membrane permeability or binding affinity .
- N-(2-Chloroethyl)diethylamine hydrochloride (): The chlorine here is on an ethyl chain, limiting stereochemical influence. The target’s (2S)-chlorine may confer enantioselective interactions in biological systems .
Table 2: Chlorinated Substituent Effects
Cyclohexyl vs. Aromatic and Ammonium Salts
- Cyclohexylmethyl Phosphonothioate Salts (): Cyclohexyl groups in ammonium salts improve solubility in non-polar matrices. The target compound’s cyclohexyl group may similarly enhance stability in hydrophobic environments, though its carbamothioate moiety adds polarity .
Q & A
Basic: What synthetic methodologies are reported for S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate?
Answer:
The compound can be synthesized via sodium hydride-mediated reactions between xanthate esters and isocyanides. For example:
- Step 1: React S-methyl O-(3-methylcyclohexyl) dithiocarbonate with a chiral 2-chlorocyclohexylamine derivative under anhydrous conditions .
- Step 2: Optimize stereochemical control by using enantiomerically pure (2S)-2-chlorocyclohexylamine precursors.
- Validation: Monitor reaction progress via TLC and confirm purity using HPLC with a chiral stationary phase.
Basic: How is the stereochemical configuration of the (2S)-2-chlorocyclohexyl moiety verified?
Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide in Hirshfeld surface analysis) .
- Chiral Chromatography: Compare retention times with racemic mixtures on CHIRALPAK® IG-3 columns.
- Optical Rotation: Measure specific rotation ([α]D) against standards.
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- NMR: Assign peaks using , , and DEPT-135 spectra. The thiocarbonyl (C=S) group typically resonates at 190–200 ppm in NMR .
- FT-IR: Identify S-methyl (C–S, ~670 cm) and carbamothioate (N–C=S, ~1250 cm) stretches.
- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 262.1).
Advanced: How can computational methods predict the reactivity of this carbamothioate?
Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) to model nucleophilic attack sites (e.g., sulfur or carbonyl carbons) .
- Molecular Dynamics: Simulate solvent interactions (e.g., DMSO vs. water) to predict hydrolysis rates.
- Docking Studies: Explore binding affinity with biological targets (e.g., enzymes with thiophilic active sites).
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Comparative Assays: Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity).
- Meta-Analysis: Pool data from multiple studies (e.g., IC variations in enzyme inhibition) and assess covariates like solvent choice or cell line differences.
- Mechanistic Validation: Use knockout models or isotopic labeling to confirm target engagement.
Advanced: What strategies optimize enantiomeric purity during synthesis?
Answer:
- Chiral Auxiliaries: Incorporate (S)-proline derivatives to direct stereochemistry .
- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.
- Crystallization-Induced Diastereomer Transformation: Exploit differential solubility of diastereomeric salts.
Basic: What are the documented biological targets or activities?
Answer:
While direct data is limited, analogous carbamothioates show:
- Enzyme Inhibition: Acetylcholinesterase (AChE) inhibition (IC ~2–10 µM) via thiocarbamate-thioester interactions .
- Antimicrobial Activity: MIC values of 8–32 µg/mL against Gram-positive bacteria in agar dilution assays.
Advanced: How to analyze degradation pathways under physiological conditions?
Answer:
- LC-MS/MS: Monitor hydrolysis products (e.g., cyclohexylamine derivatives) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
- Radiolabeling: Track -labeled compound to identify metabolic byproducts.
- Quantum Mechanical Calculations: Predict pH-dependent hydrolysis mechanisms using COSMO-RS solvation models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
